
Epptb
Übersicht
Beschreibung
EPPTB (CAS Registry Number: 1110781–88-8) is a selective antagonist of trace amine-associated receptor 1 (TAAR1), first identified in 2009 through high-throughput screening of compounds inhibiting β-phenylethylamine-induced cAMP production in TAAR1-expressing HEK293 cells . It exhibits potent inverse agonist activity, reducing basal cAMP levels in TAAR1-expressing cells, indicative of constitutive receptor activity . This compound is particularly effective at mouse TAAR1 (IC₅₀ = 27.5 ± 9.4 nM), with significantly lower potency at rat (IC₅₀ = 4,539 ± 2,051 nM) and human (IC₅₀ = 7,487 ± 2,109 nM) isoforms . Its selectivity (>1,000-fold over classical monoaminergic receptors) and ability to modulate dopaminergic (DA) neuron excitability via inwardly rectifying K⁺ channels make it a critical tool for studying TAAR1-mediated neurophysiology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of EPPTB involves several steps. The canonical SMILE code for this compound is used to construct the two-dimensional structure of the ligand . The preparation typically involves the reaction of 3-ethoxyphenylamine with 4-pyrrolidin-1-yl-3-trifluoromethylbenzoyl chloride under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis would likely involve scaling up the laboratory procedures with appropriate adjustments for reaction conditions, purification, and safety measures.
Analyse Chemischer Reaktionen
Arten von Reaktionen
EPPTB unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Produkte zu bilden.
Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren.
Substitution: Substitutionsreaktionen können an verschiedenen Positionen am Benzamidring auftreten.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen variieren je nach gewünschter Reaktion und Produkt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise verschiedene oxidierte Derivate ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Benzamidring einführen können.
Wissenschaftliche Forschungsanwendungen
Dopaminergic Regulation
EPPTB has been instrumental in elucidating the role of TAAR1 in dopaminergic neurons within the limbic system. Studies have shown that this compound enhances dopamine neuron firing rates in the ventral tegmental area (VTA), which is crucial for understanding reward pathways and addiction mechanisms. For instance, it has been shown to block the suppression of dopamine neuron firing induced by TAAR1 agonists like tyramine .
Behavioral Studies
Research utilizing this compound has provided insights into behavioral changes associated with altered dopaminergic activity. For example, its administration has been linked to increased locomotor activity in animal models, suggesting a potential role in modulating behaviors related to motivation and reward .
Antipsychotic Drug Research
This compound's antagonistic properties at TAAR1 have been explored in the context of antipsychotic medications, particularly regarding their metabolic side effects. For instance, studies have investigated how this compound can mitigate olanzapine-induced weight gain by targeting TAAR1-mediated pathways involved in energy balance . The compound's ability to influence feeding efficiency and body weight gain highlights its potential as an adjunct treatment for patients on antipsychotic therapy.
Metabolic Studies
The impact of this compound on metabolic processes has been a focal point of research due to its interactions with neurotransmitter systems that regulate appetite and metabolism. Evidence suggests that this compound can alter hypothalamic signaling pathways related to energy homeostasis, potentially offering new avenues for addressing obesity linked to psychiatric medications .
Study on Olanzapine-Induced Obesity
In a notable study, this compound was administered alongside olanzapine in a rat model to assess its efficacy in preventing weight gain associated with antipsychotic treatment. The results indicated that co-treatment significantly reduced body weight gain and improved metabolic parameters compared to olanzapine alone . This study underscores this compound's potential role in managing side effects of psychiatric medications.
Exploration of Dopaminergic Activity
Another research initiative focused on the physiological effects of this compound on dopamine neurons revealed that it could enhance firing rates and dopamine release under certain conditions, providing insights into its utility for studying reward-related behaviors and potential therapeutic applications in addiction disorders .
Wirkmechanismus
EPPTB acts as an inverse agonist of TAAR1, a G protein-coupled receptor activated by endogenous metabolites of amino acids . It prevents the reduction of the firing frequency of dopamine neurons induced by p-tyramine, a nonselective TAAR1 agonist . This compound blocks the TAAR1-mediated activation of an inwardly rectifying potassium current, which increases the firing frequency of dopamine neurons . This mechanism highlights the role of TAAR1 in regulating dopaminergic signaling.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis of EPPTB with Other TAAR1-Targeting Compounds
Binding Affinity and Selectivity
This compound’s species-specific efficacy is a key differentiator. In contrast, newer antagonists like RTI-7470–44 (RTI) show improved human TAAR1 affinity (Kᵢ = 17.84 kcal/mol vs. This compound’s −12.39 kcal/mol in free energy calculations), highlighting structural optimization for cross-species applications .
Table 1. Comparative Binding and Functional Data for this compound and p-tyramine
Compound | Parameter (Mouse TAAR1) | Value |
---|---|---|
This compound | Kᵢ (binding) | 0.9 ± 0.1 nM |
This compound | IC₅₀ (cAMP inhibition) | 19 ± 12 nM |
p-tyramine | EC₅₀ (cAMP activation) | 545 ± 179 nM |
p-tyramine | EC₅₀ (K⁺ current) | 167 ± 24 nM |
Mechanistic and Functional Differences
- This compound vs. ET-92 : Both compounds reduce insulin secretion in β-cells by blocking TAAR1, but this compound’s high metabolic clearance limits in vivo utility, whereas ET-92 shows prolonged activity .
- This compound vs. RTI-7470–44: Molecular dynamics simulations reveal RTI stabilizes hTAAR1 via interactions with F292 and P266, achieving stronger binding (−17.84 kcal/mol) than this compound (−12.39 kcal/mol) .
- This compound vs. T1AM Antagonists : this compound blocks T1AM-induced neuroprotection against kainic acid toxicity by inhibiting AKT/PKA activation, suggesting TAAR1-independent pathways may also contribute .
Pharmacological Profiles
- This compound: Reduces TAAR1-mediated K⁺ currents in DA neurons (72 ± 2% inhibition) and increases firing rates from 2.1 ± 0.8 Hz to 15.1 ± 1.0 Hz in mice . Its effects are absent in TAAR1-knockout models, confirming specificity .
- RO5166017 (Agonist Comparison) : Unlike this compound, this TAAR1 agonist inhibits DA neuron firing (IC₅₀ = 1.73 nM) via K⁺ current activation, reversed by this compound .
Therapeutic Potential
- This compound : Enhances L-dopa efficacy in Parkinson’s disease models by increasing DA neuron excitability . It also reduces methamphetamine-induced locomotor hyperactivity in TAAR1-expressing mice .
- RTI and ET-92 : Better pharmacokinetic profiles make these candidates preferable for metabolic disorders (e.g., insulin modulation) and psychiatric conditions .
Biologische Aktivität
EPPTB (N-(3-ethoxyphenyl)-4-(pyrrolidin-1-yl)-3-trifluoromethylbenzamide) is a selective antagonist of the trace amine-associated receptor 1 (TAAR1), which has garnered attention for its potential therapeutic applications, particularly in neuropharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, effects on neurotransmission, and implications for psychiatric disorders.
Pharmacological Properties
This compound has been characterized as a potent antagonist for mouse TAAR1 (mTAAR1), with an IC50 value of 27.5 nM. In contrast, it shows significantly reduced potency at human TAAR1 (hTAAR1) and rat TAAR1 (rTAAR1), with IC50 values of 7.5 μM and 4.5 μM, respectively . This differential activity suggests that while this compound may be effective in animal models, its application in human subjects may require caution due to its lower efficacy.
Table 1: Potency of this compound at Different TAAR1 Receptors
Receptor Type | IC50 Value (nM) |
---|---|
mTAAR1 | 27.5 |
hTAAR1 | 7500 |
rTAAR1 | 4500 |
Research indicates that this compound functions not only as an antagonist but may also exhibit inverse agonist properties at mTAAR1. It has been shown to reduce cAMP production stimulated by mTAAR1, highlighting its role in modulating intracellular signaling pathways associated with dopamine and serotonin neurotransmission .
In vivo studies have demonstrated that this compound can influence the excitability of dopaminergic neurons. Specifically, it has been reported to block the inhibitory effects of LSD on ventral tegmental area (VTA) dopamine neurons, suggesting a potential role in counteracting certain psychostimulant effects .
Study on Dopamine Neurons
A significant study investigated the effects of this compound on dopamine neuron activity in transgenic mice overexpressing TAAR1. The findings revealed that administration of this compound led to increased dopamine concentrations in the nucleus accumbens and enhanced excitability of dopaminergic neurons, suggesting that TAAR1 antagonism could have implications for treating conditions like schizophrenia and substance use disorders .
Effects on Behavioral Outcomes
In another research context, this compound was evaluated for its impact on behavioral responses to psychostimulants. The study indicated that pre-treatment with this compound could mitigate the behavioral effects induced by amphetamines, further supporting its potential as a therapeutic agent in managing stimulant-induced behaviors .
Implications for Psychiatric Disorders
Given its pharmacological profile, this compound is being explored for its therapeutic potential in various psychiatric disorders. The modulation of TAAR1 activity may provide new avenues for treatment strategies aimed at conditions such as schizophrenia, where dysregulation of dopaminergic signaling is prevalent. The ability of this compound to influence neurotransmitter systems positions it as a candidate for further clinical investigation.
Q & A
Basic Research Questions
Q. What experimental techniques are fundamental for characterizing EPPTB's receptor binding properties?
Radioligand binding assays using [³H]-labeled this compound combined with competitive displacement studies against TAAR1 agonists (e.g., p-tyramine) provide primary characterization. Validate findings via functional assays measuring cAMP accumulation, as TAAR1 activation typically inhibits adenylate cyclase activity. Include control experiments with TAAR1 knockout models to confirm specificity .
Q. How should researchers design dose-response experiments to assess this compound's TAAR1 antagonism?
Use logarithmic concentration ranges (1 nM–10 µM) in ex vivo brain slice preparations. Measure changes in dopaminergic (DA) neuron firing rates via extracellular electrophysiology. Normalize data to baseline activity and include vehicle controls. Statistical analysis should employ nonlinear regression to calculate EC₅₀ values .
Advanced Research Questions
Q. What methodological approaches resolve contradictions in this compound's effects on DA neuron firing across studies?
Discrepancies may arise from differences in brain region specificity (e.g., VTA vs. substantia nigra) or administration methods (acute vs. chronic). Conduct comparative studies using standardized protocols:
- In vitro : Whole-cell patch-clamp recordings with controlled ATP levels
- In vivo : Fiber photometry in freely moving rodents Meta-analyses should account for variables like species, age, and TAAR1 expression levels .
Q. How can researchers validate TAAR1 knockout models when studying this compound's mechanism of action?
Perform three-tier validation:
- Genetic : Confirm TAAR1 deletion via qPCR and Western blot
- Functional : Test this compound’s lack of effect on cAMP in knockout cells
- Behavioral : Compare locomotor responses to this compound in wild-type vs. knockout mice Include rescue experiments with TAAR1 overexpression to confirm target specificity .
Q. What statistical methods are appropriate for analyzing this compound's dose-dependent inhibition of TAAR1?
Use mixed-effects models to account for inter-subject variability in longitudinal studies. For electrophysiological data, apply cluster-based permutation tests to identify significant firing rate changes. Report effect sizes with 95% confidence intervals to address reproducibility concerns .
Q. How do pharmacokinetic properties of this compound influence its utility in chronic neurological disorder models?
Conduct mass spectrometry to quantify brain penetrance and half-life. Pair with microdialysis in freely moving animals to measure extracellular DA levels. Optimize dosing schedules using pharmacokinetic-pharmacodynamic (PK-PD) modeling to maintain TAAR1 inhibition without desensitization .
Q. What techniques best demonstrate this compound's binding kinetics in TAAR1 interaction studies?
Surface plasmon resonance (SPR) with immobilized TAAR1 extracellular domains provides association/dissociation rates (kₒₙ/kₒff). Validate with fluorescence resonance energy transfer (FRET) assays monitoring TAAR1 conformational changes. Cross-reference with cryo-EM structures of this compound-TAAR1 complexes .
Q. How should researchers address variability in this compound's effects across different neuronal subtypes?
Employ single-cell RNA sequencing to stratify DA neurons by TAAR1 co-expression profiles (e.g., with D2 receptors). Use optogenetic tagging to isolate specific neuronal populations during electrophysiological recordings. Analyze data with machine learning classifiers to identify subtype-specific response patterns .
Q. Data Integration & Reproducibility
Q. How can electrophysiological data from this compound studies be integrated into computational models of TAAR1 signaling?
Convert firing rate data into Markov models of TAAR1 activation states. Use tools like NEURON or Brian2 to simulate DA neuron networks. Validate models by comparing predicted vs. observed calcium transients in slice cultures .
Q. What frameworks ensure rigorous meta-analysis of this compound's preclinical data?
Adhere to PRISMA guidelines and use the PICO framework:
- Population : Rodent models of dopamine dysregulation
- Intervention : this compound administration route/dose
- Comparison : TAAR1 agonists/knockout controls
- Outcome : Firing rate changes, behavioral correlates
Assess bias via SYRCLE’s risk-of-bias tool for animal studies .
Q. Methodological Considerations Table
Eigenschaften
IUPAC Name |
N-(3-ethoxyphenyl)-4-pyrrolidin-1-yl-3-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2/c1-2-27-16-7-5-6-15(13-16)24-19(26)14-8-9-18(25-10-3-4-11-25)17(12-14)20(21,22)23/h5-9,12-13H,2-4,10-11H2,1H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFVWQCQUXXLOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501030324 | |
Record name | N-(3-Ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501030324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1110781-88-8 | |
Record name | N-(3-Ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501030324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.